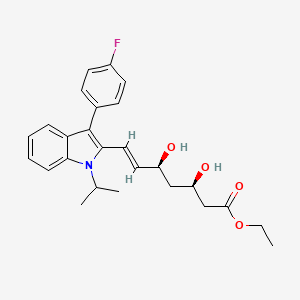
Fluvastatin ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvastatin ethyl ester is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is specifically designed to enhance the pharmacokinetic properties of fluvastatin, making it more effective in reducing cholesterol levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin ethyl ester involves several steps, starting from the basic structure of fluvastatin. One common method includes the esterification of fluvastatin with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acid catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, which uses enzymes to catalyze the reaction. This method is advantageous as it operates under mild conditions, reduces the need for hazardous chemicals, and minimizes waste production. The use of recombinant Escherichia coli expressing specific nitrilase genes has been reported to be effective in producing ethyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
Fluvastatin ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield fluvastatin and ethanol.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Fluvastatin and ethanol.
Oxidation: Various oxidized derivatives of fluvastatin.
Reduction: Reduced forms of fluvastatin with modified functional groups.
Applications De Recherche Scientifique
Fluvastatin ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Mécanisme D'action
Fluvastatin ethyl ester works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparaison Avec Des Composés Similaires
Fluvastatin ethyl ester is compared with other statins such as atorvastatin, pitavastatin, and rosuvastatin. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its enhanced bioavailability and reduced potential for drug-drug interactions .
List of Similar Compounds
- Atorvastatin
- Pitavastatin
- Rosuvastatin
- Simvastatin
This compound stands out for its specific structural modifications that improve its pharmacological profile, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases.
Propriétés
Numéro CAS |
786710-24-5 |
|---|---|
Formule moléculaire |
C26H30FNO4 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1 |
Clé InChI |
QHZGLNLLTBLIDC-SVKRATOZSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
SMILES canonique |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


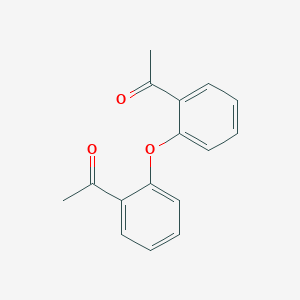
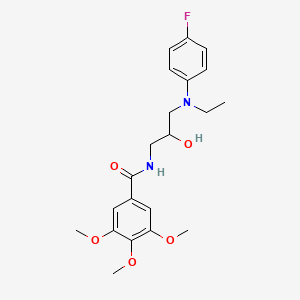
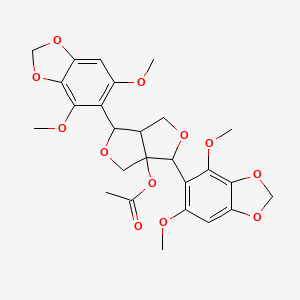



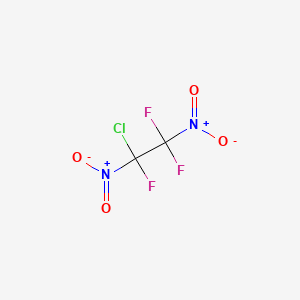

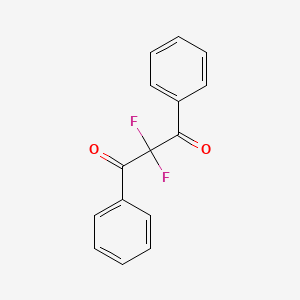
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
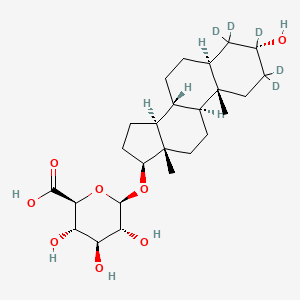
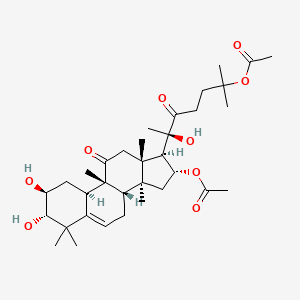

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
